![molecular formula C12H17Cl2N5O B1402382 5-Methyl-3-(4-(piperidin-3-yl)pyrimidin-5-yl)-1,2,4-oxadiazole dihydrochloride CAS No. 1361116-61-1](/img/structure/B1402382.png)
5-Methyl-3-(4-(piperidin-3-yl)pyrimidin-5-yl)-1,2,4-oxadiazole dihydrochloride
Overview
Description
5-Methyl-3-(4-(piperidin-3-yl)pyrimidin-5-yl)-1,2,4-oxadiazole dihydrochloride, also known as 5-Methyl-3-(4-piperidin-3-ylpyrimidin-5-yl)-1,2,4-oxadiazole Dihydrochloride, is an organic compound with a chemical formula of C13H20Cl2N4O2. This compound is widely used in scientific research, particularly in the fields of biochemistry and physiology. It is an important tool for scientists to study the effects of various biochemical and physiological processes on the body.
Scientific Research Applications
Antimicrobial Activity
5-Methyl-3-(4-(piperidin-3-yl)pyrimidin-5-yl)-1,2,4-oxadiazole dihydrochloride derivatives exhibit strong antimicrobial activity. A study focused on the synthesis and evaluation of these compounds, highlighting their potential in antimicrobial applications. The study included a detailed structure-activity relationship analysis to understand the antimicrobial effects better (Krolenko, Vlasov, & Zhuravel, 2016).
Anti-Inflammatory Activity
Research has been conducted on derivatives of this compound regarding their anti-inflammatory properties. One study synthesized specific derivatives and tested their anti-inflammatory activity in vivo. The results showed that these compounds had comparable anti-inflammatory effects to acetylsalicylic acid, with some derivatives being more active than ibuprofen (Burbulienė et al., 2004).
Plant Growth Stimulation
The compound's derivatives have also been explored for their plant growth-stimulating effects. A study involved synthesizing new derivatives and conducting preliminary biological screening, which revealed a notable effect on plant growth, stimulating it at levels comparable to established agents (Pivazyan, Ghazaryan, Azaryan, & Yengoyan, 2019).
Potential in Cancer Therapy
Novel 1,2,4-oxadiazole and trifluoromethylpyridine derivatives, related to this compound, have been designed and analyzed for their potential application in cancer therapy. These compounds exhibited promising in vitro anti-cancer activity, with certain derivatives showing significant potency against various cancer cell lines (Maftei, Fodor, Jones, Daniliuc, Franz, Kelter, Fiebig, Tamm, & Neda, 2016).
Antitubercular Properties
The compound and its derivatives have been investigated for their potential in treating tuberculosis. Studies involved synthesizing derivatives and assessing their tuberculostatic activity, providing insights into their effectiveness against tuberculosis (Foks, Pancechowska-Ksepko, Janowiec, Zwolska, & Augustynowicz-Kopeć, 2004).
properties
IUPAC Name |
5-methyl-3-(4-piperidin-3-ylpyrimidin-5-yl)-1,2,4-oxadiazole;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O.2ClH/c1-8-16-12(17-18-8)10-6-14-7-15-11(10)9-3-2-4-13-5-9;;/h6-7,9,13H,2-5H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CILNHNHANQEAFQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)C2=CN=CN=C2C3CCCNC3.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl2N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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